molecular formula C10H25N5 B1330191 1,4,7,10,13-Pentaazacyclopentadecane CAS No. 295-64-7

1,4,7,10,13-Pentaazacyclopentadecane

Cat. No.: B1330191
CAS No.: 295-64-7
M. Wt: 215.34 g/mol
InChI Key: KDCBVVQAMMXRFB-UHFFFAOYSA-N
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Description

1,4,7,10,13-Pentaazacyclopentadecane is a macrocyclic ligand with the chemical formula C10H25N5. It is a member of the azamacrocycle family, which are compounds containing nitrogen atoms within a ring structure. This compound is known for its ability to form stable complexes with various metal ions, making it valuable in coordination chemistry and various industrial applications .

Mechanism of Action

Target of Action

It’s known that this compound is a macrocyclic ligand, which means it can form complexes with various metal ions . These complexes can potentially interact with different biological targets, depending on the specific metal ion involved.

Mode of Action

The mode of action of 1,4,7,10,13-Pentaazacyclopentadecane is primarily through its ability to form complexes with metal ions. The compound has five nitrogen atoms that can donate electrons to form coordinate bonds with metal ions . This allows it to encapsulate and stabilize the metal ion, altering its reactivity and potentially its interactions with biological molecules.

Action Environment

Environmental factors can influence the action of this compound. For example, the presence and concentration of different metal ions in the environment can affect which complexes the compound forms. Additionally, factors such as pH and temperature could potentially influence the stability of these complexes .

Biochemical Analysis

Biochemical Properties

1,4,7,10,13-Pentaazacyclopentadecane plays a significant role in biochemical reactions due to its strong chelating properties. It interacts with various metal ions, forming stable complexes that can influence enzymatic activities. For instance, it has been shown to interact with nickel(II) ions, forming a complex that can affect the activity of nickel-dependent enzymes . Additionally, this compound can bind to other biomolecules, such as proteins and nucleic acids, potentially altering their structure and function.

Cellular Effects

The effects of this compound on cellular processes are diverse. This compound can influence cell signaling pathways by modulating the activity of metal-dependent enzymes and proteins. For example, its interaction with nickel(II) ions can affect the function of nickel-dependent enzymes, which play crucial roles in cellular metabolism and gene expression . Furthermore, this compound has been observed to impact cellular metabolism by altering the availability of essential metal ions, thereby influencing various metabolic pathways.

Molecular Mechanism

At the molecular level, this compound exerts its effects through its strong chelating properties. It can form stable complexes with metal ions, such as nickel(II), by coordinating through its nitrogen atoms . These complexes can inhibit or activate metal-dependent enzymes, leading to changes in enzymatic activity and subsequent alterations in cellular processes. Additionally, this compound can bind to nucleic acids, potentially affecting gene expression by altering the structure of DNA or RNA.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation properties. This compound is relatively stable under inert atmosphere and room temperature conditions . Its long-term effects on cellular function can vary depending on the experimental conditions and the specific cellular context. Studies have shown that this compound can maintain its chelating properties over extended periods, allowing for sustained modulation of metal-dependent enzymes and cellular processes.

Dosage Effects in Animal Models

The effects of this compound in animal models can vary with different dosages. At low doses, this compound can effectively modulate the activity of metal-dependent enzymes without causing significant toxicity . At higher doses, this compound may exhibit toxic effects, potentially due to the excessive chelation of essential metal ions. These toxic effects can manifest as disruptions in cellular metabolism, oxidative stress, and damage to cellular structures.

Metabolic Pathways

This compound is involved in various metabolic pathways through its interactions with metal ions and enzymes. It can influence the activity of enzymes involved in metal ion homeostasis, such as those responsible for the uptake, storage, and utilization of nickel(II) ions . By modulating these enzymes, this compound can affect metabolic flux and the levels of metabolites within cells.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can influence the localization and accumulation of the compound, affecting its availability for biochemical reactions . The transport and distribution of this compound can also be influenced by its chelation of metal ions, which may alter its affinity for specific cellular compartments.

Subcellular Localization

The subcellular localization of this compound can impact its activity and function. This compound can be directed to specific cellular compartments through targeting signals or post-translational modifications . For example, its interaction with metal ions can influence its localization to organelles involved in metal ion homeostasis, such as the mitochondria or the endoplasmic reticulum. The subcellular localization of this compound can therefore play a crucial role in determining its biochemical effects.

Preparation Methods

Synthetic Routes and Reaction Conditions

1,4,7,10,13-Pentaazacyclopentadecane can be synthesized through a multi-step process involving the cyclization of linear polyamines. One common method involves the reaction of diethylenetriamine with formaldehyde and formic acid, followed by cyclization with ethylenediamine . The reaction conditions typically require refluxing the mixture for several hours, followed by purification through recrystallization.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient cyclization and high yield. The final product is purified using techniques such as distillation and chromatography to achieve the desired purity levels .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,4,7,10,13-Pentaazacyclopentadecane is unique due to its specific ring size and the number of nitrogen atoms, which provide an optimal balance between ring strain and coordination ability. This makes it particularly effective in forming stable complexes with a wide range of metal ions, making it a versatile ligand in coordination chemistry .

Properties

IUPAC Name

1,4,7,10,13-pentazacyclopentadecane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H25N5/c1-2-12-5-6-14-9-10-15-8-7-13-4-3-11-1/h11-15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KDCBVVQAMMXRFB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCNCCNCCNCCN1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H25N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90183699
Record name 1,4,7,10,13-Pentaazacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

295-64-7
Record name 1,4,7,10,13-Pentaazacyclopentadecane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=295-64-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,4,7,10,13-Pentaazacyclopentadecane
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000295647
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,4,7,10,13-Pentaazacyclopentadecane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90183699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A mixture of 1,4,7,10,13-penta(p-toluenesulfonyl)-1,4,7,10,13-pentaazacyclopentadecane prepared as in Example 1D (168 g, 0.170 mole) and concentrated H2SO4 (500 ml) was heated at 100° C. with stirring under a dry argon atmosphere for 70 h. To the resulting dark brown solution ethanol (500 ml) was added dropwise with stirring at 0° C. followed by ethyl ether (3 l). The white solid was filtered and washed with ethyl ether. The solid was then dissolved in H2O (500 ml) and the resulting solution washed with ethyl ether. Upon reducing the volume of the solution in vacuo to 200 ml, the pH was adjusted to 10-11 with 10N NaOH and the solvent was removed in vacuo. Ethanol (500 ml) was then added and removed in vacuo to dryness. The resulting tan oily solid was extracted with hot THF (2×500 ml) and filtered at room temperature. The filtrates were combined and the solvent removed in vacuo to give the crude product as a yellow crystalline solid which was then redissolved in CH3CN and filtered to remove insoluble impurities. Recrystallization from cold (-20° C.) CH3CN gave 11.3 g (31% yield) of the product as colorless needles: mp 108°-9° C.; 1H NMR (CDCl3) δ 1.74 (br s, 5 H), 2.73 (s, 20 H); Exact mass (M+Li)+ : calcd, 222.2270; Found, 222.2269 (C10H25N5Li).
Quantity
0 (± 1) mol
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Reaction Step One
[Compound]
Name
Example 1D
Quantity
168 g
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reactant
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500 mL
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500 mL
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reactant
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3 L
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0 (± 1) mol
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Reaction Step Six
Yield
31%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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